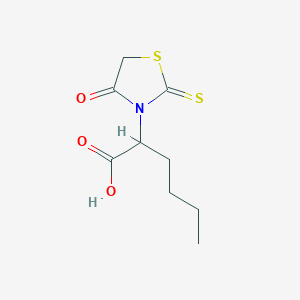
2-(4-Oxo-2-thioxothiazolidin-3-yl)hexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Oxo-2-thioxothiazolidin-3-yl)hexanoic acid is a compound that belongs to the class of thiazolidinones Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Oxo-2-thioxothiazolidin-3-yl)hexanoic acid typically involves the condensation of a thiazolidinone derivative with a suitable aldehyde or ketone. One common method involves the reaction of 2-thioxothiazolidin-4-one with hexanoic acid in the presence of a catalyst under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(4-Oxo-2-thioxothiazolidin-3-yl)hexanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thioxo group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol derivatives. Substitution reactions can result in a variety of functionalized thiazolidinone derivatives .
Scientific Research Applications
2-(4-Oxo-2-thioxothiazolidin-3-yl)hexanoic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules with potential biological activities.
Biology: It is studied for its antimicrobial and anti-inflammatory properties, making it a candidate for developing new therapeutic agents.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer progression.
Industry: The compound is used in the development of new materials and chemical processes, particularly in the field of pharmaceuticals
Mechanism of Action
The mechanism of action of 2-(4-Oxo-2-thioxothiazolidin-3-yl)hexanoic acid involves its interaction with specific molecular targets and pathways. For example, it can inhibit enzymes such as aldose reductase, which plays a role in diabetic complications. The compound may also interact with other proteins and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(4-Oxo-2-thioxothiazolidin-3-yl)pentanedioic acid: This compound has a similar structure but with a pentanedioic acid moiety instead of hexanoic acid.
5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl derivatives: These compounds have an indole ring attached to the thiazolidinone core, providing different biological activities.
Uniqueness
2-(4-Oxo-2-thioxothiazolidin-3-yl)hexanoic acid is unique due to its specific structure, which imparts distinct chemical and biological properties. Its hexanoic acid moiety allows for different interactions and reactivity compared to similar compounds, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C9H13NO3S2 |
|---|---|
Molecular Weight |
247.3 g/mol |
IUPAC Name |
2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)hexanoic acid |
InChI |
InChI=1S/C9H13NO3S2/c1-2-3-4-6(8(12)13)10-7(11)5-15-9(10)14/h6H,2-5H2,1H3,(H,12,13) |
InChI Key |
KOGSLEYVUWTRIX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C(=O)O)N1C(=O)CSC1=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















